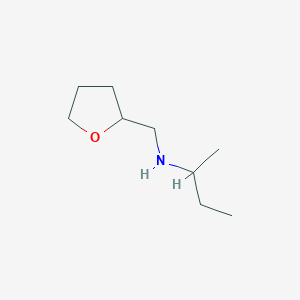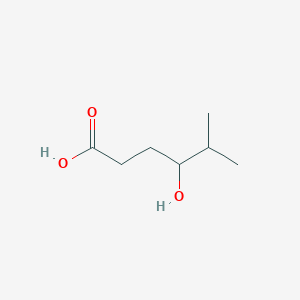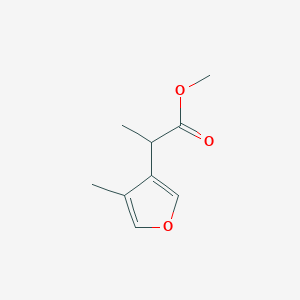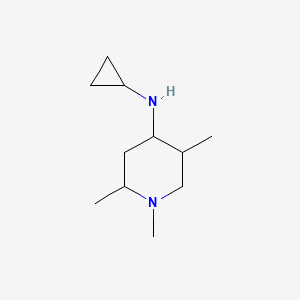![molecular formula C10H11F2NO B13315899 (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative featuring a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a difluoromethoxy-substituted styrene with a diazo compound in the presence of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include:
Catalyst: Chiral rhodium or copper complexes
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, the use of more robust and recyclable catalysts can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The phenyl ring can be hydrogenated under catalytic conditions.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Hydrogenated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals due to its enhanced stability and activity.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The cyclopropane ring provides rigidity, which can improve the compound’s fit within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine: The enantiomer of the compound with different stereochemistry.
2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
2-[2-(Methoxy)phenyl]cyclopropan-1-amine: A non-fluorinated analog.
Uniqueness
(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated or differently fluorinated analogs.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(1S,2R)-2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2/t7-,8+/m1/s1 |
InChI Key |
MMHSOZJIUICMIQ-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2OC(F)F |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


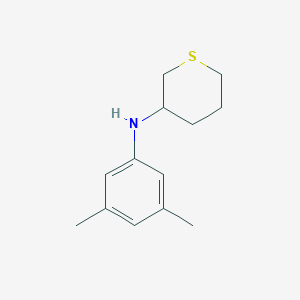
![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
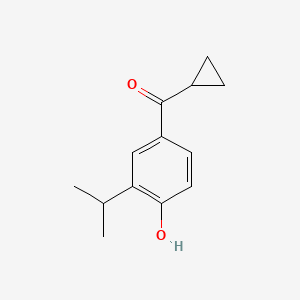
![N-[(4-chlorophenyl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13315849.png)
![Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
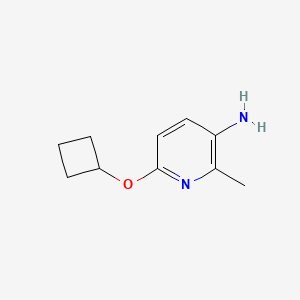
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
